molecular formula C24H22F3N5 B2891184 5-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 890637-52-2

5-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2891184
CAS RN: 890637-52-2
M. Wt: 437.47
InChI Key: LTSBDGTVMNBQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are important core structures of nitrogen ring junction heterocyclic compounds . They are highly used in medicinal chemistry and drug molecule production .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been a subject of interest for researchers. Various synthetic routes have been developed in the last decade for the synthesis of differently substituted pyrazolo[1,5-a]pyrimidines by a broad range of organic reactions . One common precursor used in these synthetic routes is 5-aminopyrazole .

Scientific Research Applications

Anti-inflammatory and Antiulcerogenic Properties

Research on pyrazolo[1,5-a]pyrimidines, compounds related to 5-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, has shown significant potential in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with minimal side effects. For instance, modifications on the pyrazolo[1,5-a]pyrimidine scaffold have led to compounds with enhanced anti-inflammatory properties and lower ulcerogenic activity compared to traditional NSAIDs. One such compound, 4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, demonstrated high activity and a better therapeutic index than phenylbutazone and indomethacin, without the associated ulcerogenic effects, suggesting potential antiulcerogenic properties (Auzzi et al., 1983).

Anticancer and Anti-5-lipoxygenase Agents

The synthesis and evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives have highlighted their application as potential anticancer and anti-5-lipoxygenase agents. These compounds exhibited significant cytotoxic activity against cancer cell lines, such as HCT-116 and MCF-7, and showed promising 5-lipoxygenase inhibition, indicating their potential in cancer therapy and anti-inflammatory treatments (Rahmouni et al., 2016).

Antimicrobial Activity

Further research into 7-trifluoromethylpyrazolo[1,5-a]pyrimidines revealed their antimicrobial efficacy. Synthesis of these compounds and testing against various bacterial and fungal strains demonstrated promising activity, particularly against Gram-positive bacteria and pathogenic fungi. This suggests the utility of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Aggarwal et al., 2014).

properties

IUPAC Name

5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N5/c1-17-16-20(31-14-12-30(13-15-31)19-10-6-3-7-11-19)32-23(28-17)21(18-8-4-2-5-9-18)22(29-32)24(25,26)27/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSBDGTVMNBQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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